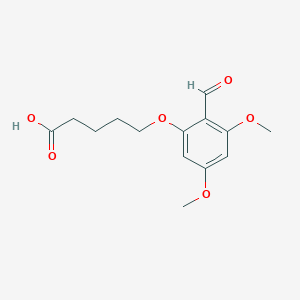
Pentanoic acid, 5-(2-formyl-3,5-dimethoxyphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 5-(2-formyl-3,5-dimethoxyphenoxy)- is an organic compound with the molecular formula C14H18O6 It is known for its unique structure, which includes a pentanoic acid backbone with a 2-formyl-3,5-dimethoxyphenoxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-(2-formyl-3,5-dimethoxyphenoxy)- typically involves the reaction of 2-formyl-3,5-dimethoxyphenol with a pentanoic acid derivative. One common method is the esterification of 2-formyl-3,5-dimethoxyphenol with pentanoic acid chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-(2-formyl-3,5-dimethoxyphenoxy)- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium tert-butoxide, and other strong bases.
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Replacement of methoxy groups with other functional groups.
Scientific Research Applications
Pentanoic acid, 5-(2-formyl-3,5-dimethoxyphenoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentanoic acid, 5-(2-formyl-3,5-dimethoxyphenoxy)- involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s electronic properties and reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 5-(4-formyl-3,5-dimethoxyphenoxy)-: Similar structure but with the formyl group in a different position.
Butanoic acid derivatives: Compounds with a shorter carbon chain but similar functional groups.
Uniqueness
Pentanoic acid, 5-(2-formyl-3,5-dimethoxyphenoxy)- is unique due to the specific positioning of its formyl and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
115109-60-9 |
|---|---|
Molecular Formula |
C14H18O6 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
5-(2-formyl-3,5-dimethoxyphenoxy)pentanoic acid |
InChI |
InChI=1S/C14H18O6/c1-18-10-7-12(19-2)11(9-15)13(8-10)20-6-4-3-5-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
SYNIPNKNTQUFIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OCCCCC(=O)O)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















